Glutaronitrile-d6
Description
Glutaronitrile-d6 (CAS: 1346598-53-5) is a deuterated derivative of glutaronitrile, where six hydrogen atoms are replaced by deuterium. This compound is widely utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications. Produced by Bevant Bio, it meets stringent pharmacopeial standards (EP, USP, BP, JP) and is employed in pharmaceutical research, environmental analysis, and biochemical studies . Its deuterium substitution enhances spectral resolution in NMR, making it indispensable for precise quantification in complex matrices.
Properties
CAS No. |
1346598-53-5 |
|---|---|
Molecular Formula |
C5H6N2 |
Molecular Weight |
100.154 |
IUPAC Name |
2,2,3,3,4,4-hexadeuteriopentanedinitrile |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i1D2,2D2,3D2 |
InChI Key |
ZTOMUSMDRMJOTH-NMFSSPJFSA-N |
SMILES |
C(CC#N)CC#N |
Synonyms |
1,3-Dicyanopropane-d6; 1,5-Pentanedinitrile-d6; Glutaric Acid Dinitrile-d6; Glutaric Dinitrile-d6; Glutarodinitrile-d6; NSC 3807-d6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaronitrile-d6 typically involves the deuteration of glutaronitrile. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Glutaronitrile-d6 undergoes various chemical reactions, including:
Hydrogenation: Reduction of the nitrile groups to primary amines.
Hydrolysis: Conversion of nitrile groups to carboxylic acids.
Substitution: Replacement of nitrile groups with other functional groups.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas (H2) and a metal catalyst such as nickel or palladium under high pressure and temperature.
Hydrolysis: Performed using acidic or basic conditions, often with sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrogenation: Produces 1,5-diaminopentane.
Hydrolysis: Yields glutaric acid.
Substitution: Results in a variety of substituted nitriles depending on the reagents used.
Scientific Research Applications
Glutaronitrile-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:
NMR Spectroscopy: Used as a solvent or internal standard in NMR studies to analyze molecular structures and dynamics.
Isotope Labeling: Employed in metabolic studies to trace the pathways of chemical reactions in biological systems.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism.
Mechanism of Action
The mechanism of action of Glutaronitrile-d6 is primarily related to its use as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and analysis of molecular structures. In isotope labeling studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of molecules in biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
Glutaronitrile-d6 belongs to the nitrile family, characterized by the presence of a cyano group (-C≡N). Key structural analogs include:
Key Differences :
- Deuterium Content : this compound has higher deuteration (6D) compared to acetonitrile-d3 (3D), improving isotopic purity for trace analysis.
- Chain Length : Glutaronitrile (5-carbon chain) offers intermediate polarity between acetonitrile (2-carbon) and adiponitrile (6-carbon), affecting solubility and chromatographic retention times.
- Applications : Unlike adiponitrile-d8 (used in materials science), this compound is specialized for analytical standardization .
Physicochemical Properties
| Property | This compound | Acetonitrile-d3 | Adiponitrile-d8 (est.) |
|---|---|---|---|
| Molecular Weight | ~116.16 g/mol | 48.08 g/mol | ~140.22 g/mol |
| Boiling Point | ~285–290°C* | 81.6°C | ~295°C* |
| Polarity | Moderate | High | Low |
| Deuterium Stability | High (non-labile) | Moderate | High |
*Estimated based on non-deuterated analogs.
Research Findings :
- This compound exhibits enhanced thermal stability compared to non-deuterated nitriles due to deuterium’s lower vibrational energy, reducing decomposition in high-temperature MS ion sources .
- In NMR, its deuterium splitting pattern simplifies spectral interpretation in lipidomics and metabolomics, unlike succinonitrile-d4, which may exhibit coupling complexities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
